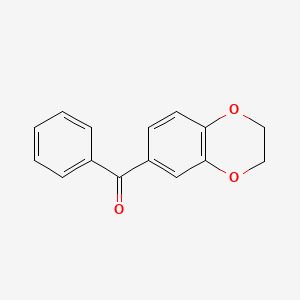

2,3-Dihydro-1,4-benzodioxin-6-yl(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-Dihydro-1,4-benzodioxin-6-yl(phenyl)methanone” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been used in the synthesis of new antibacterial compounds .

Synthesis Analysis

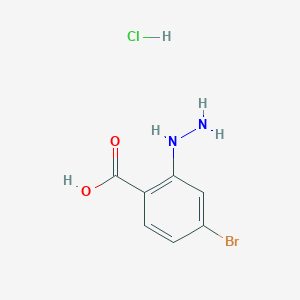

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of this compound has been determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis

The compound has been used in the synthesis of new antibacterial compounds . The reaction involves the use of 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Aplicaciones Científicas De Investigación

Antibacterial Agents

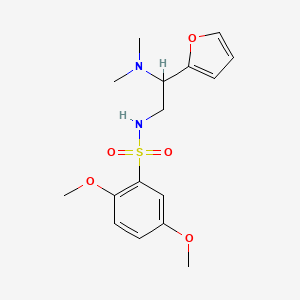

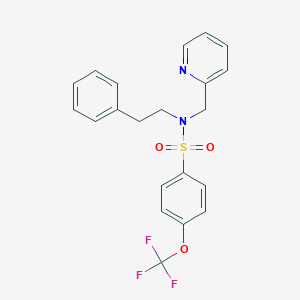

The compound has been used in the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives, which have shown potent antibacterial properties .

Enzyme Inhibitors

These derivatives have also been found to be moderate enzyme inhibitors . They inhibit the lipoxygenase enzyme, which plays a crucial role in the metabolism of fatty acids .

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives, a class of compounds related to 6-benzoyl-2,3-dihydro-1,4-benzodioxine, have been used as anticancer agents .

Artificial Sweeteners

These compounds have also been used as artificial sweeteners .

Antioxidants

They have shown antioxidant properties, which can help protect cells from damage .

Serotonin Inhibitors

These compounds have been used as serotonin (5-HT 2C) inhibitors . Serotonin is a neurotransmitter that helps regulate mood, appetite, and sleep.

Antimycotic Agents

They have been used as antimycotic agents, which are used to treat fungal infections .

Synthesis of Heterocyclic Monomers

6-benzoyl-2,3-dihydro-1,4-benzodioxine has been used in the synthesis of heterocyclic monomers based on 2,1,3-benzothiadiazole . These monomers have been used in the development of new drugs .

Mecanismo De Acción

Target of Action

1,4-benzodioxane derivatives are widely found in biologically active compounds . They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Mode of Action

The 1,4-benzodioxane substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .

Biochemical Pathways

It’s known that 1,4-benzodioxane derivatives can influence a variety of cellular pathways due to their ability to interact with specific biological receptors and enzymes .

Pharmacokinetics

The molecular weight of the compound is 24025 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

coli .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTQHSCJAADSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxin-6-yl(phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)

![5-(5-Chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2887466.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)

![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)